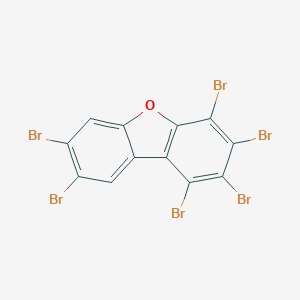

1,2,3,4,7,8-Hexabromodibenzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHGKVWEQHQGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073861 | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-08-6 | |

| Record name | Dibenzofuran, 1,2,3,4,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1,2,3,4,7,8-Hexabromodibenzofuran (PBDF-118)

[1]

Executive Summary

1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF) is a polybrominated dibenzofuran (PBDF) congener of significant toxicological interest. Structurally analogous to the well-characterized 1,2,3,4,7,8-hexachlorodibenzofuran (HxCDF), this compound is primarily identified as an unintentional byproduct formed during the thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs).

For drug development professionals and toxicologists, 1,2,3,4,7,8-HxBDF serves as a critical reference standard for aryl hydrocarbon receptor (AhR) mediated toxicity. Its high lipophilicity and resistance to metabolic degradation allow it to bioaccumulate in lipid-rich tissues, posing potential risks for endocrine disruption and hepatic toxicity. This guide provides a definitive physicochemical and analytical profile of 1,2,3,4,7,8-HxBDF to support rigorous environmental monitoring and toxicological assessment.

Molecular Architecture & Identity

The toxicity of dibenzofurans is strictly governed by their substitution pattern. The 2,3,7,8-substitution motif is a prerequisite for high-affinity binding to the AhR. 1,2,3,4,7,8-HxBDF possesses this critical motif, with additional bromination at the 1 and 4 positions, increasing its molecular volume and lipophilicity relative to the tetra- and penta-substituted congeners.

| Parameter | Data |

| Chemical Name | 1,2,3,4,7,8-Hexabromodibenzofuran |

| Congener ID | PBDF-118 (Based on PCDF numbering) |

| CAS Registry Number | Not widely listed specific to this isomer; often referenced under generic PBDF CAS or by structure. |

| Molecular Formula | C₁₂H₂Br₆O |

| Molecular Weight | ~641.6 g/mol |

| SMILES | c1c2c(c(c(c1Br)Br)Br)oc3c2c(c(c(c3Br)Br)Br)Br |

| InChIKey | MAHGKVWEQHQGJI-UHFFFAOYSA-N |

Physicochemical Properties[4][5][6][7][8][9][10]

The physicochemical behavior of 1,2,3,4,7,8-HxBDF is dominated by its high molecular weight and extreme hydrophobicity. Experimental data for specific PBDF congeners is sparse compared to PCDFs; therefore, values below represent a synthesis of experimental data from analogous structures and validated QSAR (Quantitative Structure-Activity Relationship) predictions.

Table 1: Physicochemical Profile[9][10][11]

| Property | Value (Approximate/Predicted) | Context & Significance |

| Physical State | Solid, Crystalline | Exists as particulate matter in environmental matrices. |

| Melting Point | 235°C – 260°C | High lattice energy indicates stability in solid matrices (soil/sediment). |

| Boiling Point | > 500°C (Decomposes) | Extremely low volatility; thermal degradation occurs before boiling at standard pressure. |

| Water Solubility | < 1.0 × 10⁻¹⁰ mg/L (25°C) | Effectively insoluble. Transport is exclusively particle-bound or lipid-mediated. |

| Log Kow (Octanol-Water) | 8.5 – 9.2 | Critical: Indicates extreme bioaccumulation potential. Higher than HxCDF (~7.5).[1] |

| Vapor Pressure | ~1.5 × 10⁻¹⁰ Pa (25°C) | Negligible volatility; environmental transport is driven by atmospheric particulate deposition. |

| Henry’s Law Constant | ~1.0 Pa·m³/mol | Suggests slow volatilization from water bodies, favoring sediment partitioning. |

Mechanistic Insight: Lipophilicity & Bioavailability

The substitution of chlorine with bromine increases the van der Waals radius and polarizability of the molecule. This results in a Log Kow value significantly higher than its chlorinated analog. In biological systems, this translates to:

-

Rapid absorption via micellar transport in the gut.

-

Deep sequestration in adipose tissue and hepatic lipids.

-

Extended half-life due to steric hindrance preventing metabolic oxidation by CYP450 enzymes.

Toxicological Relevance: The AhR Pathway

1,2,3,4,7,8-HxBDF exerts toxicity through the activation of the Aryl hydrocarbon Receptor (AhR), a cytosolic transcription factor.

Mechanism of Action

Upon cellular entry, the lipophilic ligand binds to the AhR, displacing heat shock proteins (HSP90). The ligand-receptor complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE) in DNA.[2] This triggers the transcription of Phase I enzymes (CYP1A1, CYP1B1), leading to oxidative stress and potential genotoxicity.

Toxic Equivalency (TEF)

While the WHO has not assigned official TEF values to PBDFs, in vitro bioassays (DR-CALUX) and relative potency (REP) studies suggest:

-

Potency: 1,2,3,4,7,8-HxBDF exhibits AhR binding affinity comparable to or slightly exceeding that of 1,2,3,4,7,8-HxCDF.

-

Estimated TEF: Researchers typically apply a conservative TEF of 0.1 (relative to TCDD = 1.0) for risk assessment, aligning it with the chlorinated analog.

Figure 1: AhR Signaling Pathway

Caption: Activation of the Aryl hydrocarbon Receptor (AhR) by 1,2,3,4,7,8-HxBDF leading to gene expression.

Analytical Characterization Protocol

Due to the trace levels (pg/g) found in environmental samples and the interference from PBDEs, analysis requires high-resolution instrumentation and rigorous cleanup.

Methodology: Isotope Dilution HRGC/HRMS

Objective: Quantify 1,2,3,4,7,8-HxBDF in biological tissue or sediment. Standard: Use ¹³C₁₂-labeled 1,2,3,4,7,8-HxBDF as an internal standard to correct for recovery losses.

Step-by-Step Workflow

-

Extraction (Soxhlet):

-

Sample (dried/ground) is spiked with ¹³C-labeled surrogates.

-

Extract with Toluene for 16-24 hours. Toluene is preferred over hexane due to the high solubility required for planar, brominated compounds.

-

-

Primary Cleanup (Acid/Base Silica):

-

Pass extract through a multi-layer silica column (Acidic silica oxidizes lipids; Basic silica neutralizes phenols).

-

Critical: PBDFs are stable in acid, allowing aggressive lipid removal.

-

-

Fractionation (Activated Carbon):

-

Mechanism: Planar molecules (PBDFs) adsorb strongly to carbon; non-planar interferences (ortho-substituted PBDEs/PCBs) elute earlier.

-

Elution 1: Hexane/Dichloromethane (Removes PBDEs).

-

Elution 2 (Backflush): Toluene (Recovers PBDFs).

-

-

Instrumental Analysis (HRGC-HRMS):

-

Column: DB-5ms or DB-Dioxin (60m x 0.25mm).

-

Mass Spec: Magnetic Sector HRMS (Resolution > 10,000) operating in SIM (Selected Ion Monitoring) mode.

-

Ions Monitored: Molecular ion cluster [M]⁺ and [M+2]⁺.

-

Figure 2: Analytical Workflow

Caption: Optimized workflow for the isolation and quantification of planar PBDFs from complex matrices.

References

-

World Health Organization (WHO). (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences. Link

-

National Institutes of Health (NIH) / PubChem. (2025). 1,2,3,4,7,8-Hexabromodibenzofuran Compound Summary. PubChem Database. Link

-

Birnbaum, L. S., et al. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International. Link

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Adapted for PBDFs). Link

-

Haws, L. C., et al. (2006). Development of a Refined Database of Relative Potency Estimates for Dioxin-like Compounds. Toxicological Sciences. Link

Introduction: The Significance of 1,2,3,4,7,8-Hexabromodibenzofuran

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3,4,7,8-Hexabromodibenzofuran

1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF) is a specific congener belonging to the class of polybrominated dibenzofurans (PBDFs). These compounds are not produced intentionally but are formed as unintentional byproducts during the manufacture of brominated flame retardants (BFRs) and from the combustion of materials containing these flame retardants.[1] Structurally and toxicologically, PBDFs are analogous to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs), which are part of the group of compounds commonly known as "dioxins".[1][2]

Due to their lipophilicity and resistance to degradation, PBDFs are persistent organic pollutants (POPs) that can bioaccumulate in the environment and food chains, posing a risk to both wildlife and human health.[3] The toxicity of many dioxin-like compounds, including 1,2,3,4,7,8-HxBDF, is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse health effects.[4] The synthesis of individual PBDF congeners like 1,2,3,4,7,8-HxBDF is crucial for toxicological research and for the development of analytical standards to accurately detect and quantify these hazardous substances in environmental and biological samples.[2]

This guide provides a comprehensive technical overview for researchers and scientists on the synthesis, characterization, and critical safety protocols for handling 1,2,3,4,7,8-Hexabromodibenzofuran.

Chemical Synthesis: A Strategic Approach

The synthesis of a specific, highly-brominated dibenzofuran congener like 1,2,3,4,7,8-HxBDF requires a multi-step approach. Direct bromination of the parent dibenzofuran molecule typically results in a mixture of different congeners, making the isolation of a single, pure isomer challenging. Therefore, a more controlled synthesis involves the construction of a pre-brominated precursor followed by the formation of the central furan ring.

Pillar 1: Retrosynthetic Strategy - Building the Core

A robust method for constructing the dibenzofuran core is the Ullmann condensation , a copper-catalyzed reaction that forms a diaryl ether, which can then undergo an intramolecular cyclization to form the dibenzofuran ring system.[5][6][7] The key is to start with precursors that already have the desired bromine substitution pattern.

A plausible retrosynthetic pathway would involve:

-

Target Molecule: 1,2,3,4,7,8-Hexabromodibenzofuran.

-

Key Cyclization Step: Intramolecular Ullmann-type reaction of a highly brominated 2-phenoxyphenol derivative.

-

Precursors: A tetrabrominated catechol derivative and a dibrominated benzene derivative.

Pillar 2: Forward Synthesis Protocol (Proposed)

The following protocol outlines a logical, though generalized, pathway. The expertise lies in understanding that direct perbromination of dibenzofuran is regioselectively challenging and often leads to mixtures. A precursor-based approach offers superior control.

Step 1: Synthesis of 2-(2',3'-dibromophenoxy)-3,4,5,6-tetrabromophenol. This key intermediate would be synthesized via an Ullmann ether synthesis, reacting potassium 2,3-dibromophenoxide with 1,2,3,4,5-pentabromobenzene. The reaction requires high temperatures and a copper catalyst.

Step 2: Intramolecular Dehydrohalogenation (Cyclization). The synthesized diaryl ether is then subjected to conditions that promote intramolecular cyclization. This can often be achieved with a strong base at elevated temperatures to facilitate the elimination of HBr and forge the second C-O bond, completing the dibenzofuran core.

Alternative Pathway: Direct Bromination While less specific, direct bromination of dibenzofuran can yield highly brominated congeners. Studies on the bromination mechanism of aromatic structures show that the 2, 3, 7, and 8 positions are highly susceptible to electrophilic substitution.[8] To achieve the 1,2,3,4,7,8-hexa substitution, a forceful bromination would be required.

Experimental Protocol: Electrophilic Bromination of Dibenzofuran

This protocol describes a general method for brominating the dibenzofuran core. Achieving the specific 1,2,3,4,7,8-HxBDF isomer would require careful control of stoichiometry and conditions, followed by rigorous purification and separation.

-

Reaction Setup: To a solution of dibenzofuran (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or nitrobenzene) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a solution of bromine (at least 6.0 eq) in the same solvent to the reaction mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and monitor the reaction by gas chromatography (GC) until the desired level of bromination is achieved. This may take several hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solvent under reduced pressure. The resulting crude product will be a mixture of brominated congeners. Purify the mixture using column chromatography on silica gel or alumina, followed by recrystallization to isolate the 1,2,3,4,7,8-HxBDF isomer.[2]

Sources

- 1. dspsystems.eu [dspsystems.eu]

- 2. env.go.jp [env.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure, Conformation, and Toxicological Profiling of 1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF)

Executive Summary

1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF; CAS: 129880-08-6) is a highly potent polybrominated dibenzofuran (PBDF) and a recognized dioxin-like compound (DLC)[1]. Primarily generated as an unintended byproduct during the synthesis and thermal degradation of brominated flame retardants (BFRs) such as decabromodiphenyl ether (decaBDE), this congener presents significant environmental and toxicological challenges[2][3]. For researchers and toxicologists, understanding the precise molecular conformation and receptor-binding kinetics of 1,2,3,4,7,8-HxBDF is critical for accurate risk assessment, endocrine disruption modeling, and the development of targeted analytical methodologies[4][5].

This whitepaper provides an in-depth mechanistic analysis of 1,2,3,4,7,8-HxBDF, detailing its structural chemistry, Aryl Hydrocarbon Receptor (AhR) activation pathways, and the highly specific analytical protocols required for its quantification in complex matrices.

Molecular Architecture and Conformational Dynamics

The molecular formula of 1,2,3,4,7,8-HxBDF is C₁₂H₂Br₆O[1][6]. Its structural backbone consists of two benzene rings fused to a central furan ring, creating a rigid, planar, and highly conjugated aromatic system.

Steric and Electrostatic Properties

The conformation of 1,2,3,4,7,8-HxBDF is strictly governed by its planar dibenzofuran core. Unlike biphenyls, which can rotate around their central carbon-carbon bond, the oxygen bridge in the furan ring locks the molecule into a coplanar state. This planarity is the fundamental prerequisite for its intercalation into the binding pocket of the AhR[5].

The substitution of six bromine atoms at positions 1, 2, 3, 4, 7, and 8 profoundly impacts the molecule's electrostatic potential:

-

Nucleophilic Core: The central oxygen atom provides a nucleophilic site in the middle of the molecule[5].

-

Electrophilic Extremes: The bulky, highly polarizable bromine atoms at the lateral positions (2, 3, 7, and 8) create strong electrophilic sites at the extreme ends of the molecule's long axis[5].

-

Halogen Polarizability: Bromine is larger and more polarizable than chlorine. Consequently, 1,2,3,4,7,8-HxBDF exhibits enhanced van der Waals interactions within the hydrophobic AhR ligand-binding domain compared to its chlorinated analogs, often resulting in comparable or slightly altered binding affinities depending on the specific biological model[5][7].

Mechanisms of Toxicity: The AhR Signaling Axis

The primary mechanism of toxicity for 1,2,3,4,7,8-HxBDF is its high-affinity binding to the cytosolic Aryl Hydrocarbon Receptor (AhR)[5][7]. The presence of halogens at all four lateral positions (2, 3, 7, 8) is the optimal configuration for maximum AhR activation[5].

The Activation Cascade

-

Ligand Binding: 1,2,3,4,7,8-HxBDF diffuses across the cell membrane and binds to the AhR complex in the cytosol.

-

Nuclear Translocation: The ligand-receptor complex undergoes a conformational change, shedding chaperone proteins (like HSP90), and translocates into the nucleus[5].

-

Heterodimerization: Inside the nucleus, the AhR binds to the Ah Receptor Nuclear Translocator (ARNT)[5].

-

Transcriptional Activation: The AhR-ARNT heterodimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs)[5].

-

Gene Expression: This binding induces the transcription of phase I and phase II metabolism genes, most notably CYP1A1, leading to oxidative stress, endocrine disruption, and cellular toxicity[5][7].

Caption: Mechanistic pathway of 1,2,3,4,7,8-HxBDF inducing toxicity via AhR activation and CYP1A1 transcription.

Quantitative Data and Toxic Equivalency (TEQ)

To standardize risk assessment, the World Health Organization (WHO) utilizes the Toxic Equivalency Factor (TEF) concept, which compares the potency of dioxin-like compounds to the most toxic congener, 2,3,7,8-TCDD[2][7].

Table 1: Physicochemical and Toxicological Properties

| Property | Value / Description | Reference |

| Chemical Name | 1,2,3,4,7,8-Hexabromodibenzofuran | [1] |

| CAS Registry Number | 129880-08-6 | [1][4] |

| Molecular Formula | C₁₂H₂Br₆O | [1][6] |

| Monoisotopic Mass | 635.52057 Da | [1] |

| WHO 2005 TEF | 0.1 | [8] |

| Primary Target | Aryl Hydrocarbon Receptor (AhR) | [5][7] |

Note: The TEF of 0.1 indicates that 1,2,3,4,7,8-HxBDF is estimated to be one-tenth as potent as 2,3,7,8-TCDD in biological systems[8].

Experimental Protocols: Detection and Quantification

Because 1,2,3,4,7,8-HxBDF is found at ultra-trace levels (pg/g to ng/kg) in environmental matrices (e.g., indoor dust, biosolids) and is subject to isobaric interference from other brominated compounds, rigorous analytical protocols are required[9][10][11].

Protocol 1: Isotope Dilution and Sample Extraction

Causality: Using ¹³C₁₂-labeled internal standards is mandatory to correct for matrix effects and analyte loss during the multi-step extraction process[11].

-

Spiking: Spike the homogenized sample (e.g., 10g of dry biosolids or dust) with a known concentration of ¹³C₁₂-labeled 1,2,3,4,7,8-HxBDF standard[11].

-

Extraction: Perform Accelerated Solvent Extraction (ASE) or Soxhlet extraction using a non-polar solvent mixture (e.g., toluene or hexane/dichloromethane) for 16-24 hours to ensure complete desorption from particulate matter[11].

-

Concentration: Concentrate the raw extract to approximately 1 mL using a rotary evaporator under a gentle stream of high-purity nitrogen.

Protocol 2: Multi-Layer Silica Clean-up

Causality: Environmental extracts contain massive amounts of lipids and non-target aliphatic/aromatic hydrocarbons that will foul the mass spectrometer and suppress ionization.

-

Acid/Base Treatment: Pass the extract through a multi-layer silica gel column containing alternating layers of acid-modified (sulfuric acid) and base-modified (sodium hydroxide) silica. This destroys lipids and oxidizable organics.

-

Fractionation: Elute the column with hexane.

-

Carbon Column Purification: Pass the eluate through an activated carbon column. Planar molecules like 1,2,3,4,7,8-HxBDF will strongly bind to the carbon.

-

Target Elution: Elute non-planar interferences with a weak solvent, then reverse-elute the planar PBDFs using boiling toluene.

Protocol 3: HRGC/HRMS Analysis

Causality: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) operating at a resolving power of ≥10,000 is required to separate 1,2,3,4,7,8-HxBDF from other hexabrominated isomers and PBDE degradation artifacts[3][11].

-

Injection: Inject 1 µL of the purified extract onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Temperature Program: Utilize a highly optimized temperature gradient (e.g., 120°C hold 2 min, ramp 20°C/min to 220°C, ramp 2°C/min to 300°C) to ensure baseline separation of isomers.

-

Detection: Operate the HRMS in Selected Ion Monitoring (SIM) mode, monitoring the exact masses of the molecular ion cluster [M]+ and [M+2]+ for both native and ¹³C-labeled compounds.

-

Quantification: Calculate concentrations using the relative response factor (RRF) derived from the isotope dilution calibration curve.

Caption: Step-by-step analytical workflow for the trace quantification of 1,2,3,4,7,8-HxBDF.

References

-

EWG || Human Toxome Project: Top health concerns for 1,2,3,4,7,8-HxBDF (hexafuran). Environmental Working Group. Available at: [Link]

-

The Endocrine Disruption Exchange — Chemical Details: 1,2,3,4,7,8-hexabromodibenzofuran. TEDX. Available at: [Link]

-

Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Draft risk profile for polybrominated dibenzo-p-dioxins and dibenzofurans. Stockholm Convention (UNEP). Available at:[Link]

-

PBDD/F impurities in some commercial deca-BDE. PubMed / National Institutes of Health. Available at:[Link]

-

Polybrominated Dibenzo-p-dioxins/Furans (PBDD/Fs) and Diphenyl Ethers (PBDEs) in the Indoor and Outdoor of Gymnasiums. Aerosol and Air Quality Research. Available at: [Link]

-

Contribution of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) to the Toxic Equivalency of Dioxin-like Compounds in Archived Biosolids. Environmental Science & Technology (ACS). Available at: [Link]

-

PubChemLite - C12H2Br6O - 1,2,3,4,7,8-hexabromodibenzofuran. Université du Luxembourg. Available at: [Link]

Sources

- 1. PubChemLite - C12H2Br6O - Explore [pubchemlite.lcsb.uni.lu]

- 2. chm.pops.int [chm.pops.int]

- 3. PBDD/F impurities in some commercial deca-BDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4,7,8-Hexabromodibenzofuran 5 µg/mL in Nonane [lgcstandards.com]

- 7. chm.pops.int [chm.pops.int]

- 8. chm.pops.int [chm.pops.int]

- 9. ewg.org [ewg.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aaqr.org [aaqr.org]

Toxicological Profile and Health Effects of 1,2,3,4,7,8-Hexabromodibenzofuran

Executive Summary

1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF) is a polybrominated dibenzofuran (PBDF) congener of significant toxicological interest. Structurally analogous to the well-characterized polychlorinated dibenzofurans (PCDFs), this compound is not intentionally manufactured but arises as a byproduct during the thermal degradation of brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs).

As a "dioxin-like compound" (DLC), 1,2,3,4,7,8-HxBDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Current regulatory frameworks, including those by the World Health Organization (WHO), recommend applying the Toxic Equivalency Factor (TEF) of its chlorinated analogue (1,2,3,4,7,8-HxCDF) for risk assessment, assigning it a potency of 0.1 relative to 2,3,7,8-TCDD. This guide provides a comprehensive analysis of its physicochemical properties, toxicokinetics, mechanism of action, and analytical protocols for detection.

Chemical Identity and Physicochemical Properties

1,2,3,4,7,8-HxBDF is a hydrophobic, lipophilic compound characterized by high environmental persistence. Its planar structure facilitates high-affinity binding to the AhR.

Table 1: Chemical Identity and Properties

| Property | Description/Value |

| Chemical Name | 1,2,3,4,7,8-Hexabromodibenzofuran |

| Abbreviation | 1,2,3,4,7,8-HxBDF (or HxDF) |

| CAS Registry Number | 129880-08-6 |

| Molecular Formula | C₁₂H₂Br₆O |

| Molecular Weight | 641.6 g/mol |

| Physical State | Solid (crystalline) |

| Solubility | Highly soluble in organic solvents (toluene, nonane); insoluble in water.[1][2][3][4] |

| Lipophilicity (Log K_ow) | Estimated > 6.0 (High bioaccumulation potential) |

| Structural Feature | 2,3,7,8-lateral substitution pattern (critical for toxicity) |

Sources and Environmental Fate

Unlike commercial chemical products, 1,2,3,4,7,8-HxBDF is an unintentional byproduct. Understanding its formation is critical for exposure assessment.

-

Primary Source: Pyrolysis and photolysis of Brominated Flame Retardants (BFRs).

-

PBDE Degradation: Thermal decomposition of commercial PBDE mixtures (e.g., PentaBDE, OctaBDE) leads to ring closure and debromination/bromination reactions, forming PBDFs.

-

E-Waste Recycling: High-temperature processing of plastic casings containing BFRs releases significant quantities of 1,2,3,4,7,8-HxBDF into dust and air.

-

-

Environmental Persistence: Due to the high degree of halogenation, the compound is resistant to microbial degradation, leading to accumulation in sediments and biota (biomagnification).

Toxicokinetics

The toxicokinetic profile of 1,2,3,4,7,8-HxBDF follows the general paradigm of halogenated aromatic hydrocarbons (HAHs).

-

Absorption: Rapidly absorbed via the gastrointestinal tract due to high lipophilicity. Dermal absorption is slower but significant.

-

Distribution:

-

Blood Transport: Bound to lipoproteins (VLDL, LDL) and albumin.

-

Tissue Deposition: Preferentially accumulates in hepatic tissue (liver) and adipose tissue. The liver-to-adipose ratio is often higher than expected based solely on lipid content, likely due to binding with CYP1A2 (sequestering).

-

-

Metabolism: Extremely slow. Metabolism involves oxidation via cytochrome P450 enzymes (Phase I) followed by glucuronidation (Phase II). The 2,3,7,8-substitution pattern blocks the primary sites of enzymatic attack, conferring metabolic stability.

-

Excretion: The primary route is fecal excretion of unabsorbed compound or biliary excretion of metabolites. The half-life in humans is estimated to be on the order of years (extrapolated from HxCDF data: ~1–2 years).

Mechanism of Action: The AhR Pathway

The toxicity of 1,2,3,4,7,8-HxBDF is mediated almost exclusively by the Aryl Hydrocarbon Receptor (AhR). This ligand-activated transcription factor regulates the expression of xenobiotic-metabolizing enzymes.

Signaling Cascade

-

Ligand Binding: 1,2,3,4,7,8-HxBDF enters the cell and binds to the cytosolic AhR, which is complexed with chaperones (Hsp90, XAP2, p23).

-

Translocation: Ligand binding causes a conformational change, shedding chaperones and exposing the nuclear localization signal.

-

Dimerization: In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR-ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Activation: Transcription of CYP1A1, CYP1A2, CYP1B1, and other genes involved in cell cycle regulation and apoptosis.

Figure 1: AhR signaling pathway activated by 1,2,3,4,7,8-HxBDF leading to gene expression changes.

Toxicological Profile

Acute and Chronic Toxicity

Data for 1,2,3,4,7,8-HxBDF is often bridged from its chlorinated analogue (1,2,3,4,7,8-HxCDF) due to their structural isomorphism and identical mechanism.

-

Hepatotoxicity: Liver enlargement (hepatomegaly), fatty liver (steatosis), and necrosis.

-

Wasting Syndrome: Progressive weight loss and inhibition of gluconeogenesis.

-

Dermal Toxicity: Chloracne-like lesions (hyperkeratosis) in sensitive species.

-

Immunotoxicity: Thymic atrophy and suppression of cell-mediated immunity.

Carcinogenicity

While specific long-term bioassays for 1,2,3,4,7,8-HxBDF are limited, it is considered a potent tumor promoter. The International Agency for Research on Cancer (IARC) classifies "polychlorinated dibenzofurans" as Group 2B (possibly carcinogenic), but 2,3,4,7,8-PeCDF is Group 1. By extension, 1,2,3,4,7,8-HxBDF is treated as a probable carcinogen in risk assessments.

Risk Assessment: TEF Concept

The WHO and UNEP expert panels recommend the use of Toxic Equivalency Factors (TEFs) to assess the risk of mixtures.

-

Reference Compound: 2,3,7,8-TCDD (TEF = 1.0).

-

1,2,3,4,7,8-HxBDF TEF: 0.1 (Interim recommendation based on 1,2,3,4,7,8-HxCDF).

-

Note: Recent in vitro assays (e.g., DR-CALUX) suggest that brominated congeners may have equal or slightly higher potency than their chlorinated counterparts, implying the TEF of 0.1 is a conservative but appropriate regulatory default.

Experimental Protocols: Analysis and Detection

Quantification of 1,2,3,4,7,8-HxBDF requires high-sensitivity instrumentation due to the low (picogram/gram) levels found in biological matrices.

Analytical Workflow (HRGC/HRMS)

The gold standard method is Isotope Dilution High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS).

Protocol Summary:

-

Sampling: Collect serum, adipose tissue, or environmental dust.

-

Spiking: Add ¹³C₁₂-labeled 1,2,3,4,7,8-HxBDF internal standard (Isotope Dilution).

-

Extraction:

-

Cleanup (Critical): Multi-column fractionation to remove lipids and interfering PBDEs.

-

Acid/Base Silica: Removes lipids.

-

Alumina: Separates bulk PCBs.

-

Activated Carbon (AX-21): Separates planar compounds (PBDFs) from non-planar PBDEs.

-

-

Analysis: HRGC (DB-5ms or SP-2331 column) coupled to HRMS (SIM mode).

Figure 2: Analytical workflow for the extraction and quantification of 1,2,3,4,7,8-HxBDF.

References

-

World Health Organization (WHO). (2023). The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. Regulatory Toxicology and Pharmacology. Link

-

Hornung, M. W., Zabel, E. W., & Peterson, R. E. (1996).[8] Toxic equivalency factors of polybrominated dibenzo-p-dioxin, dibenzofuran, biphenyl, and polyhalogenated diphenyl ether congeners based on rainbow trout early life stage mortality.[8] Toxicology and Applied Pharmacology, 140(2), 227-234.[8] Link

-

Centers for Disease Control and Prevention (CDC). (2012). Laboratory Procedure Manual: PCDDs, PCDFs, cPCBs, PBDDs and PBDFs in Serum (Method 28).Link

-

Birnbaum, L. S., Staskal, D. F., & Diliberto, J. J. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).[2][4] Environment International, 29(6), 855-860.[5] Link

-

Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-dioxins (PBDDs), Dibenzofurans (PBDFs) and Biphenyls (PBBs) - Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-like Compounds. Toxicological Sciences, 133(2), 197–208. Link

Sources

- 1. CAS 70648-26-9: 1,2,3,4,7,8-Hexachlorodibenzofuran [cymitquimica.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. chm.pops.int [chm.pops.int]

- 4. aaqr.org [aaqr.org]

- 5. ewg.org [ewg.org]

- 6. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. endocrinedisruption.org [endocrinedisruption.org]

The Environmental Fate and Toxicodynamics of 1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF)

Executive Overview

As global regulatory frameworks tighten around persistent organic pollutants (POPs), polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have emerged as critical contaminants of concern. Among these, 1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HxBDF) represents a highly toxic, bioaccumulative congener. For researchers, toxicologists, and drug development professionals, understanding the environmental genesis, analytical challenges, and receptor-mediated toxicodynamics of 1,2,3,4,7,8-HxBDF is paramount. This whitepaper provides a comprehensive, expert-level guide to the environmental fate of 1,2,3,4,7,8-HxBDF, detailing the causality behind gold-standard analytical methodologies and toxicological bioassays.

Environmental Genesis and Fate

Unlike legacy polychlorinated dioxins (PCDDs) which were historically generated from chlorine bleaching and pesticide manufacturing, 1,2,3,4,7,8-HxBDF is predominantly an unintentional byproduct of the1[1].

-

Thermal Cyclization: The primary environmental source of 1,2,3,4,7,8-HxBDF is the unregulated combustion of e-waste and municipal solid waste containing polybrominated diphenyl ethers (PBDEs). At temperatures exceeding 250°C, PBDEs undergo thermal debromination and intramolecular cyclization, yielding highly toxic PBDFs[2].

-

Photochemical Degradation: A secondary, insidious source is the UV-mediated photolysis of highly brominated mixtures (e.g., decaBDE) in aquatic environments, which slowly degrades into 1,2,3,4,7,8-HxBDF, facilitating its entry into the food web[1].

-

Environmental Fate: Due to its extreme lipophilicity and resistance to microbial degradation, 1,2,3,4,7,8-HxBDF partitions heavily into organic-rich soils, aquatic sediments, and the lipid tissues of higher trophic organisms, leading to severe bioaccumulation[3].

Toxicodynamics: The AhR Signaling Axis

From a pharmacological and toxicological perspective, the hazard of 1,2,3,4,7,8-HxBDF is driven by its structural homology to 2,3,7,8-TCDD. It acts as a potent agonist for the 3[3]. Upon cellular entry, the ligand binds to the cytosolic AhR complex, displacing chaperone proteins. The complex then translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs)[4]. This transactivation upregulates cytochrome P450 enzymes (e.g., CYP1A1), triggering a cascade of oxidative stress, endocrine disruption, and developmental toxicity[5].

AhR-mediated toxicodynamics of 1,2,3,4,7,8-HxBDF leading to gene transcription.

Analytical Causality: Overcoming GC-HRMS Artifacts

Quantifying 1,2,3,4,7,8-HxBDF in environmental matrices is fraught with analytical peril. As an application scientist, the most critical challenge to overcome is the co-occurrence of PBDEs. Because PBDEs are used in massive industrial volumes, they often exist in samples at concentrations orders of magnitude higher than PBDFs[6].

The Causality of Artifacts: If sample cleanup fails to completely separate PBDEs from PBDFs, the residual PBDEs will enter the gas chromatograph. At standard GC injector temperatures (250–280°C),7 directly inside the instrument[7]. This leads to catastrophic false positives. Consequently, Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) operating at a mass resolving power of >10,000 is mandatory, paired with an aggressive multi-column cleanup strategy[8].

Isotope-dilution GC-HRMS analytical workflow for environmental PBDF quantification.

Validated Experimental Protocols

Protocol A: Isotope-Dilution Extraction and GC-HRMS Analysis

This protocol is designed as a self-validating system to ensure absolute separation of PBDEs from 1,2,3,4,7,8-HxBDF.

-

Isotope Spiking: Homogenize the sample and spike with a known concentration of9[9]. Causality: Isotope dilution corrects for analyte loss during the harsh cleanup steps.

-

Soxhlet Extraction: Extract the matrix using toluene for 24 hours to achieve exhaustive recovery of lipophilic compounds.

-

Acid/Base Silica Cleanup: Pass the extract through a multi-layer silica gel column (incorporating H₂SO₄-impregnated silica) to destruct bulk lipids and non-persistent organic matter.

-

Alumina Fractionation (Critical Step): Load the extract onto an activated basic alumina column. Elute the interfering PBDE fraction using a weak non-polar solvent (e.g., 2% dichloromethane in hexane). Subsequently, elute the PBDF fraction containing 1,2,3,4,7,8-HxBDF using 50% dichloromethane in hexane[6].

-

Solvent Exchange: Evaporate the PBDF fraction under a gentle stream of nitrogen. Add nonane as a keeper solvent. Causality: Nonane's low volatility prevents the sample from evaporating to dryness, which would cause irreversible adsorption of the target analyte to the glassware.

-

GC-HRMS Acquisition: Inject 1 µL into a GC-HRMS equipped with a short, thin-film capillary column (e.g., 15m DB-5HT). Self-Validation Check: The recovery of the ¹³C₁₂-labeled standard must fall between 70–120%. A procedural blank must be run in parallel to prove no artifactual PBDFs were formed.

Protocol B: DR CALUX Bioassay for TEQ Determination

Because chemical analysis cannot account for the synergistic toxicities of complex environmental mixtures, the4 serves as the functional counterpart to GC-HRMS[4].

-

Cell Culture: Seed HepG2 human liver cells (stably transfected with the DR CALUX reporter gene plasmid) into 96-well plates.

-

Exposure: Expose the cells to the purified environmental extract or 1,2,3,4,7,8-HxBDF standards dissolved in DMSO (final DMSO <0.5%) for 24 hours[9].

-

Lysis & Detection: Lyse the cells, add luciferin substrate, and measure luminescence.

-

Self-Validation Check: The assay must include a concurrent 2,3,7,8-TCDD standard reference curve. Cell viability must be confirmed via an MTT assay to ensure a reduction in luminescence is not due to cytotoxicity.

Quantitative Data Summaries

Table 1: Physicochemical and Mass Spectrometry Parameters for 1,2,3,4,7,8-HxBDF

| Parameter | Value / Description |

| CAS Number | 129880-08-6[10] |

| Molecular Formula | C12H2Br6O[11] |

| Monoisotopic Mass | 635.52057 Da[11] |

| Target Receptor | Aryl hydrocarbon Receptor (AhR)[3] |

| Primary Diagnostic Ion [M]+ | m/z 635.52[11] |

| ¹³C₁₂-Labeled Internal Standard [M]+ | m/z 647.56[9] |

Table 2: Environmental Sources and Toxicological Impact

| Matrix / Source | Primary Formation Mechanism | Toxicological Endpoint |

| E-Waste / Incinerator Fly Ash | Thermal cyclization of PBDEs (>250°C)[2] | High AhR transactivation[4] |

| Aquatic Sediments | Photochemical degradation of decaBDE[1] | Bioaccumulation in lipid-rich tissues[3] |

| Poultry / Food Supply | Contaminated feed additives[9] | Hepatotoxicity, endocrine disruption[5] |

References

-

Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Diva-Portal.org. 1

-

WHO / IPCS (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM. 2

-

He, J., et al. (2006). In vivo and in vitro Ah-receptor activation by commercial and fractionated pentabromodiphenylether using zebrafish. OpenRepository. 3

-

Budin, C., et al. (2025). Induction of AhR transactivation by PBDD/Fs and PCDD/Fs using a novel human-relevant, high-throughput DRhuman CALUX reporter gene assay. ResearchGate.4

-

Dioxin20xx (2004). Development of analytical method for PBDEs and PBDDs/DFs in environmental matrices. Dioxin20xx.org. 6

-

SCIES (2024). Development and application of an efficient GC-HRMS method for the determination of PBDD/Fs in flue gas and fly ash. SCIES.org. 7

-

WUR (2024). Brominated Dioxins in Egg, Broiler, and Feed Additives: Significance of Bioassay-Directed Screening for Identification. WUR.nl. 9

-

PubChemLite. 1,2,3,4,7,8-hexabromodibenzofuran (C12H2Br6O). Uni.lu. 11

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 3. rivm.openrepository.com [rivm.openrepository.com]

- 4. researchgate.net [researchgate.net]

- 5. endocrinedisruption.org [endocrinedisruption.org]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. scies.org [scies.org]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. PubChemLite - 1,2,3,4,7,8-hexabromodibenzofuran (C12H2Br6O) [pubchemlite.lcsb.uni.lu]

Introduction: The Environmental Persistence and Biological Fate of a Dioxin-like Compound

An In-Depth Technical Guide to the Bioaccumulation and Biotransformation of 1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF)

1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF) is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons.[1] These compounds are not produced intentionally but emerge as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), which are widely used in electronics, textiles, and plastics.[1] Structurally analogous to the highly toxic polychlorinated dibenzofurans (PCDFs), HxBDF is characterized by its chemical stability, lipophilicity, and resistance to degradation.[2][3]

Due to these properties, HxBDF persists in the environment, leading to its accumulation in soil, sediments, and, most critically, living organisms.[4] Its lipophilic nature drives its partitioning into fatty tissues, resulting in significant bioaccumulation and biomagnification through the food web.[4][5] The primary toxicological concern with HxBDF and related compounds stems from their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][3][6] This interaction triggers a cascade of downstream events, altering gene expression and leading to a spectrum of toxic effects, including immunotoxicity, reproductive deficits, and potential carcinogenicity.[2][3][7]

This guide provides a detailed examination of the two critical processes that determine the internal dose and potential toxicity of HxBDF: bioaccumulation, the net uptake of the chemical from the environment, and biotransformation, the metabolic conversion of the compound within the organism. Understanding these interconnected pathways is fundamental for researchers, scientists, and drug development professionals engaged in environmental toxicology and risk assessment.

Part 1: Bioaccumulation Dynamics of HxBDF

Bioaccumulation encompasses the uptake, distribution, and elimination of a chemical by an organism. For persistent, lipophilic compounds like HxBDF, the rate of uptake and storage far exceeds the rates of metabolic transformation and excretion, leading to a net accumulation over time.

Mechanisms of Uptake and Distribution

The primary route of HxBDF exposure for most organisms is through dietary intake. In aquatic environments, this occurs as HxBDF sorbed to sediment and organic matter is consumed by benthic invertebrates, which are then preyed upon by fish and other higher-trophic-level organisms.[5] Due to its high octanol-water partition coefficient (Log Kow), passive diffusion from contaminated water across gill surfaces is also a viable, albeit less dominant, uptake pathway.

Once absorbed, HxBDF is rapidly partitioned from the bloodstream into lipid-rich tissues. The distribution pattern typically follows the lipid content of various organs, with the highest concentrations found in adipose tissue, liver, and skin. Studies on the chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (TCDF), in rainbow trout showed that the majority of the compound was found in the carcass (which includes muscle and fat) and the gastrointestinal tract, with smaller amounts in the liver.[8] This tissue-specific partitioning is a critical determinant of long-term body burden and target organ toxicity.

Factors Influencing Bioaccumulation Potential

The extent of HxBDF bioaccumulation is not uniform across all biological systems. It is influenced by a combination of chemical properties, environmental conditions, and species-specific biological traits:

-

Lipid Content: The single most important biological factor. Organisms with higher lipid content will accumulate higher concentrations of HxBDF.

-

Trophic Level: As a result of its persistence and lipophilicity, HxBDF biomagnifies, meaning its concentration increases at successively higher levels of the food chain.

-

Metabolic Capacity: The ability of an organism to metabolize and eliminate HxBDF can significantly reduce its bioaccumulation potential. Species with more active cytochrome P450 enzyme systems may exhibit lower body burdens.[9][10]

-

Environmental Bioavailability: In sediments, HxBDF binds strongly to organic carbon. This sequestration can reduce its bioavailability to benthic organisms, thereby influencing uptake into the food web.[5]

Quantitative Bioaccumulation Data

Quantifying the bioaccumulation potential is often done using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. While specific BCF data for 1,2,3,4,7,8-HxBDF are sparse, data for related compounds underscore the high potential for accumulation. For example, hexachlorobenzene (HCB), another persistent organochlorine with a high Log Kow, has measured BCFs ranging from 300 to over 35,000 L/kg.[11] Given the structural similarities and high lipophilicity, HxBDF is expected to have a BCF in the high thousands, indicating a very high potential to concentrate from the environment into aquatic organisms.

| Compound Class | Representative Compound | Trophic Level | Measured BCF/BAF | Reference Insight |

| Polybrominated Dibenzofurans | General class | Fish, Invertebrates | High (qualitative) | High bioaccumulative properties are noted for novel BFRs and their byproducts due to strong hydrophobicity and weak metabolic rates.[4] |

| Polychlorinated Dibenzofurans | 2,3,7,8-TCDF | Rainbow Trout | Assimilation efficiency of 49-62% from diet | Demonstrates efficient uptake from food, a key route for HxBDF. Whole-body half-life was 40-77 days.[8] |

| Halogenated Hydrocarbons | Hexachlorobenzene (HCB) | Various Biota | 300 - 35,000 L/kg | Serves as a proxy for a persistent, lipophilic compound, indicating a very high bioconcentration potential.[11] |

Experimental Protocol: OECD 305 Fish Bioaccumulation Study

The assessment of bioaccumulation is standardized through protocols like the OECD Test Guideline 305. The causality behind this experimental design is to quantify the kinetics of uptake and depuration under controlled conditions, allowing for the calculation of a reliable BCF.

Objective: To determine the bioconcentration factor (BCF) and uptake/depuration kinetics of 1,2,3,4,7,8-HxBDF in a representative fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, feeding regime) for at least two weeks. This ensures that the physiological state of the fish is stable before the experiment begins.

-

Exposure Phase (Uptake):

-

A stock solution of HxBDF in a carrier solvent (e.g., acetone) is prepared.

-

This stock is used to create a constant, low concentration of HxBDF in the test water using a flow-through system. Maintaining a constant concentration is critical for accurate kinetic modeling.

-

Fish are exposed to the HxBDF-contaminated water for a set period (e.g., 28 days).

-

Sub-samples of fish and water are collected at regular intervals (e.g., days 1, 3, 7, 14, 21, 28). This time-course sampling is essential to determine the uptake rate constant (k1).

-

-

Depuration Phase (Elimination):

-

After the exposure phase, the remaining fish are transferred to clean, HxBDF-free water.

-

Fish are sampled at regular intervals over another period (e.g., 28 days or longer) while being fed a clean diet.

-

This phase allows for the determination of the depuration rate constant (k2), which reflects the combined rates of metabolism and excretion.

-

-

Sample Analysis:

-

Fish tissue samples are homogenized and subjected to extraction and cleanup to isolate the HxBDF.

-

Analysis is performed using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC-HRMS) for accurate quantification.

-

-

Data Analysis:

-

The BCF is calculated as the ratio of the concentration in the fish at steady-state to the concentration in the water.

-

Alternatively, the kinetic BCF is calculated as the ratio of the rate constants (BCF = k1/k2).

-

Part 2: Biotransformation Pathways of HxBDF

Biotransformation is the body's enzymatic process of modifying xenobiotics, primarily to increase their water solubility and facilitate their excretion.[12] This process is a double-edged sword; it is the primary mechanism for detoxifying and eliminating HxBDF, but it can also sometimes lead to the formation of reactive intermediates.[13]

The Central Role of Cytochrome P450 (CYP) Enzymes

The biotransformation of HxBDF is initiated by Phase I metabolic reactions, which are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[12][14] For dioxin-like compounds, the most relevant isoforms are CYP1A1 and CYP1A2.[14] The expression of these enzymes is, ironically, induced by HxBDF itself through its activation of the AhR.[6][15] This sets up a feedback loop where exposure to HxBDF increases the very enzymatic machinery responsible for its metabolism.

The key Phase I reactions for a polyhalogenated compound like HxBDF are:

-

Hydroxylation: The insertion of a hydroxyl (-OH) group onto the aromatic ring. This is the most common initial step, creating a more polar metabolite (e.g., a hydroxylated HxBDF, or OH-HxBDF).

-

Debromination: The removal of a bromine atom, which may occur via reductive or oxidative mechanisms. This can reduce the overall lipophilicity and may alter the toxic potential of the molecule.

Following Phase I, the newly introduced hydroxyl group serves as a handle for Phase II conjugation enzymes.[12][16] Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach large, water-soluble endogenous molecules (glucuronic acid, sulfate) to the OH-HxBDF.[12] This conjugation dramatically increases the hydrophilicity of the metabolite, preventing its reabsorption in the kidneys and promoting its elimination in urine or bile.[8][16] Studies in rainbow trout exposed to TCDF found that radioactivity in the bile consisted mainly of a polar glucuronide conjugate of hydroxylated TCDF.[8]

Part 3: Advanced Analytical Methodologies

Accurate assessment of HxBDF bioaccumulation and biotransformation requires highly sensitive and specific analytical methods capable of measuring trace levels of the parent compound and its metabolites in complex biological matrices.

Core Principles: Extraction, Cleanup, and Quantification

The analytical workflow is a self-validating system designed to isolate the target analytes from overwhelming amounts of interfering substances like lipids and proteins.[17]

-

Extraction: The initial step involves extracting the lipophilic HxBDF from the sample matrix (e.g., tissue, serum). This is commonly achieved using solvent extraction techniques like Soxhlet or pressurized fluid extraction.

-

Cleanup: This is the most critical step for dioxin analysis. The raw extract is passed through a multi-column chromatography system (e.g., using silica, alumina, and carbon columns) to separate the target analytes from lipids, PCBs, and other interferences.

-

Analysis: The purified extract is analyzed by high-resolution gas chromatography (HRGC) to separate the different HxBDF congeners, followed by detection with a high-resolution mass spectrometer (HRMS).[18] The use of HRMS is mandatory for definitive identification and quantification at the low part-per-quadrillion levels often found in biological samples. For analysis of more polar metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[19][20]

Protocol: Quantification of HxBDF in Fish Tissue by Isotope Dilution HRGC-HRMS

This protocol represents the gold standard for the analysis of persistent organic pollutants. The use of a ¹³C-labeled internal standard added at the very beginning of the process is a self-validating measure, as it corrects for any analyte loss during the extensive extraction and cleanup steps.

Methodology:

-

Sample Preparation: A known weight of tissue (e.g., 5-10 g) is homogenized.

-

Internal Standard Spiking: The homogenate is spiked with a known amount of ¹³C₁₂-labeled 1,2,3,4,7,8-HxBDF. This standard will behave identically to the native HxBDF throughout the procedure.

-

Extraction: The spiked sample is mixed with sodium sulfate to remove water and extracted with a nonpolar solvent like hexane/dichloromethane in a Soxhlet apparatus for 18-24 hours.

-

Lipid Removal: The extract is concentrated and subjected to gel permeation chromatography (GPC) or a sulfuric acid/silica gel column to remove the bulk of the lipids.

-

Fractionation and Cleanup: The de-fatted extract is passed through a series of multi-layered silica and alumina columns to remove co-extracted compounds. A final cleanup on a carbon column isolates the planar HxBDF from other non-planar contaminants.

-

Instrumental Analysis:

-

The final extract is concentrated to a small volume, and a recovery standard is added.

-

The sample is injected into an HRGC-HRMS system. The HRGC separates the HxBDF from other compounds, and the HRMS detects it with high specificity by monitoring for its exact mass.

-

-

Quantification: The concentration of native HxBDF is calculated by comparing the response of the native analyte to the response of the ¹³C₁₂-labeled internal standard. This isotope dilution method provides highly accurate and precise results.

Conclusion and Future Directions

1,2,3,4,7,8-Hexabromodibenzofuran is a persistent, bioaccumulative, and toxic compound that poses a long-term risk to environmental and human health. Its high lipophilicity drives its accumulation in food webs, while its biotransformation, mediated primarily by CYP1A enzymes, represents the main pathway for its elimination. Although metabolism is a detoxification mechanism, the slow rate of this process leads to long biological half-lives and sustained body burdens.

Future research should focus on several key areas:

-

Metabolite Identification and Toxicity: Comprehensive characterization of the specific metabolites of HxBDF in various species is needed to determine if biotransformation results in bioactivation and to assess the toxicological profile of these metabolites.

-

Species-Specific Differences: Further investigation into the metabolic capabilities of different species, particularly those at high risk of exposure (e.g., marine mammals, birds of prey), is crucial for accurate risk assessment.

-

Mixture Effects: HxBDF occurs in the environment as part of a complex mixture of other dioxin-like compounds. Understanding the synergistic or antagonistic effects of these mixtures on bioaccumulation and toxicity is a critical challenge.

By integrating advanced analytical chemistry with robust toxicological models, the scientific community can continue to unravel the complex fate and effects of HxBDF, providing the foundational data needed for effective environmental management and protection of public health.

References

- Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. (n.d.). Google Scholar.

- Hou, R., Lin, L., Li, H., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments.

-

Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2024, September 7). MDPI. Retrieved from [Link]

-

The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna. (2023, April 27). Journal of Environmental Exposure Assessment. Retrieved from [Link]

-

1,2,3,4,7,8-Hexachlorodibenzofuran. (n.d.). PubChem. Retrieved from [Link]

-

1,2,3,4,7,8-Hexachlorodibenzofuran. (n.d.). OEHHA. Retrieved from [Link]

-

1,2,3,4,7,8-Hexachlorodibenzofuran (T3D2146). (n.d.). T3DB. Retrieved from [Link]

-

Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. (2022, May 1). PubMed. Retrieved from [Link]

-

Biotransformation of 1,2,3-Tri- and 1,2,3,4,7,8-Hexachlorodibenzo-p- Dioxin by Sphingomonas wittichii Strain RW1. (n.d.). PMC. Retrieved from [Link]

-

Emissions, environmental levels, sources, formation pathways, and analysis of polybrominated dibenzo-p-dioxins and dibenzofurans: a review. (2018, October 17). ResearchGate. Retrieved from [Link]

-

Dietary 2,3,7,8-tetrachlorodibenzofuran in rainbow trout: accumulation, disposition, and hepatic mixed-function oxidase enzyme induction. (n.d.). PubMed. Retrieved from [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). ResearchGate. Retrieved from [Link]

-

Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Bioaccumulation Testing And Interpretation For The Purpose Of Sediment Quality Assessment Status and Needs. (n.d.). EPA Archive. Retrieved from [Link]

-

Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone. (2021, January 12). PubMed. Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Bioaccumulation of sediment-associated contaminants in freshwater organisms. (n.d.). Ontario.ca. Retrieved from [Link]

-

Analytical Method Summaries. (n.d.). Eurofins. Retrieved from [Link]

-

1,2,3,4,7,8-HxCDF (hexafuran). (n.d.). EWG || Human Toxome Project. Retrieved from [Link]

- Quantitative detection method for multiple metabolites in biological sample and metabolic chip. (n.d.). Google Patents.

-

Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (2023, September 25). Longdom Publishing. Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

-

-

Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect. (2005, May 15). PubMed. Retrieved from [Link]

-

Biotransformation. (n.d.). upums. Retrieved from [Link]

-

Euro Chlor Risk Assessment for the Marine Environment OSPARCOM Region - North Sea. (2019, April 9). Euro Chlor. Retrieved from [Link]

-

Biotransformation and induction: implications for toxicity, bioaccumulation and monitoring of environmental xenobiotics in fish. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. files.ontario.ca [files.ontario.ca]

- 6. T3DB: 1,2,3,4,7,8-Hexachlorodibenzofuran [t3db.ca]

- 7. ewg.org [ewg.org]

- 8. Dietary 2,3,7,8-tetrachlorodibenzofuran in rainbow trout: accumulation, disposition, and hepatic mixed-function oxidase enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archive.epa.gov [archive.epa.gov]

- 10. Biotransformation and induction: implications for toxicity, bioaccumulation and monitoring of environmental xenobiotics in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurochlor.org [eurochlor.org]

- 12. longdom.org [longdom.org]

- 13. Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. api.upums.ac.in [api.upums.ac.in]

- 17. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. researchgate.net [researchgate.net]

- 20. CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip - Google Patents [patents.google.com]

Mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran on the aryl hydrocarbon receptor

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4,7,8-Hexabromodibenzofuran on the Aryl Hydrocarbon Receptor

Abstract

1,2,3,4,7,8-Hexabromodibenzofuran (HBDF) is a member of the polybrominated dibenzofurans (PBDFs), a class of persistent environmental pollutants with significant toxicological concern. Its mechanism of action is primarily mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This guide provides a comprehensive technical overview of the molecular cascade initiated by HBDF, from initial receptor binding to the transcriptional activation of target genes. We will explore the canonical AHR signaling pathway, detail the specific actions of HBDF as an AHR agonist, and provide field-proven, step-by-step experimental protocols for elucidating this mechanism. This document is designed to serve as an authoritative resource, grounding its claims in established scientific literature and providing researchers with the practical knowledge to investigate AHR-mediated pathways.

The Aryl Hydrocarbon Receptor (AHR) Signaling Nexus

The Aryl Hydrocarbon Receptor (AHR) is a pivotal cellular sensor belonging to the basic helix-loop-helix (bHLH) PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[1] While historically studied in the context of toxicology for its role in mediating the effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a critical regulator of diverse physiological processes, including immune responses, cell cycle progression, and development.[2][3][4]

In its latent state, the AHR resides within a cytosolic protein complex. This complex includes two molecules of heat shock protein 90 (HSP90), the AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[5][6][7] These chaperones maintain the AHR in a conformation that is receptive to ligand binding while preventing its translocation into the nucleus.[7]

The activation of the AHR follows a well-defined canonical pathway:

-

Ligand Binding: Exogenous or endogenous ligands, such as HBDF, enter the cell and bind to the AHR's PAS-B domain.

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AHR, exposing a nuclear localization sequence (NLS).[1] This triggers the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus.[5][6][8]

-

Heterodimerization: Inside the nucleus, the activated AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH-PAS protein.[1][9][10]

-

DNA Binding & Transcriptional Activation: The AHR-ARNT heterodimer functions as a potent transcription factor. It binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), which are located in the promoter regions of target genes.[8][11][12] The core consensus sequence for these elements is 5'-GCGTG-3'.[8][11][12]

-

Gene Induction: Upon binding to an XRE, the AHR-ARNT complex recruits co-activators to initiate the transcription of a battery of "AHR-inducible" genes.[8] The most well-characterized of these is Cytochrome P450 1A1 (CYP1A1), a Phase I xenobiotic-metabolizing enzyme.[11][13] Other target genes include CYP1A2, CYP1B1, and the AHR Repressor (AHRR), which creates a negative feedback loop.[11][14]

Visualization: The Canonical AHR Signaling Pathway

Caption: The canonical AHR signaling pathway initiated by ligand binding.

1,2,3,4,7,8-HBDF as a Potent AHR Agonist

As a planar, halogenated aromatic hydrocarbon, 1,2,3,4,7,8-HBDF is structurally similar to TCDD, the most potent known AHR agonist. This structural configuration allows it to fit effectively within the AHR's ligand-binding pocket, initiating the signaling cascade described above. The primary mechanism of action of HBDF is therefore its function as a direct AHR agonist.

Activation of the AHR by HBDF leads to a robust and dose-dependent induction of target genes. The measurement of CYP1A1 mRNA expression or its enzymatic activity (via the Ethoxyresorufin-O-Deethylase, or EROD, assay) serves as a reliable and sensitive biomarker for exposure to HBDF and other dioxin-like compounds.[15][16] While HBDF is a potent agonist, its relative potency compared to TCDD is an important metric for toxicological risk assessment. Polychlorinated and polybrominated dibenzofurans are generally considered to be among the most potent AHR agonists, second only to the dioxins.[17]

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the interaction between HBDF and the AHR, a tiered experimental approach is necessary. The following protocols represent a self-validating system, moving from direct binding to functional cellular outcomes.

A. Radioligand Binding Assay: Quantifying Binding Affinity

Expertise & Experience: This assay provides the most direct evidence of a physical interaction between HBDF and the AHR. It quantifies the affinity of this interaction by measuring how effectively HBDF competes with a high-affinity radiolabeled ligand, typically [³H]TCDD, for binding to the receptor.[18][19] The resulting inhibitory constant (Ki) is a crucial parameter for comparing the potency of different ligands.

Methodology:

-

Preparation of Cytosolic AHR:

-

Homogenize liver tissue from a suitable animal model (e.g., C57BL/6 mice or guinea pigs) in a cold buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[20]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet microsomes and organelles. The resulting supernatant is the cytosolic fraction containing the AHR.

-

Determine the total protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Incubation:

-

In a series of tubes, combine a fixed amount of cytosolic protein (e.g., 2 mg/mL) and a fixed, saturating concentration of radiolabeled ligand (e.g., 2 nM [³H]TCDD).[19]

-

Add increasing concentrations of unlabeled competitor ligand (HBDF). Include a vehicle control (e.g., DMSO) and a non-specific binding control (a 100-fold excess of an unlabeled high-affinity ligand like TCDF).[19]

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 20°C).[19]

-

-

Separation of Bound and Free Ligand:

-

Add a hydroxyapatite (HAP) slurry to each tube to adsorb the AHR-ligand complexes.[19]

-

Wash the HAP pellets several times with a wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Elute the bound radioligand from the HAP pellet and quantify the radioactivity using liquid scintillation counting.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the HBDF concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of HBDF that inhibits 50% of specific [³H]TCDD binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

B. Cell-Based Reporter Gene Assay: Measuring Functional Activation

Expertise & Experience: This functional assay measures the ability of a ligand to activate the AHR signaling pathway and induce gene transcription.[21][22] It utilizes a host cell line (e.g., human HepG2 or mouse H1L6.1c2 hepatoma cells) that has been stably transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the transcriptional control of multiple XREs.[23][24] Ligand-induced AHR activation drives luciferase expression, which can be quantified with high sensitivity.

Methodology:

-

Cell Culture and Seeding:

-

Culture the reporter cell line in the recommended growth medium.

-

Seed the cells into a 96-well, white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 1-2 x 10⁴ cells/well).[18] Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of HBDF in assay medium. Also, prepare a positive control (e.g., TCDD) and a vehicle control (e.g., DMSO at <0.1%).

-

Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

-

Incubate the plate for a period sufficient to allow for robust reporter gene expression (e.g., 18-24 hours) at 37°C in a CO₂ incubator.[18]

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Discard the treatment medium.

-

Add a luciferase assay reagent to each well. This reagent typically contains a cell lysis buffer and the luciferin substrate.[18]

-

Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal generation.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate-reading luminometer.

-

Calculate the fold induction for each treatment by dividing the relative light units (RLUs) of the treated well by the average RLUs of the vehicle control wells.

-

Plot the fold induction against the logarithm of the HBDF concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Visualization: Reporter Gene Assay Workflow

Caption: Workflow for a cell-based AHR reporter gene assay.

C. Quantitative PCR (qPCR): Assessing Endogenous Target Gene Induction

Trustworthiness: While reporter assays are excellent for screening, confirming the induction of an endogenous AHR target gene like CYP1A1 provides a more physiologically relevant validation of AHR activation.[15][21] qPCR is a highly sensitive and specific method for this purpose.

Methodology:

-

Cell Culture and Treatment:

-

Culture a responsive cell line (e.g., HepG2) in 6- or 12-well plates.

-

Treat the cells with various concentrations of HBDF, a positive control (TCDD), and a vehicle control for a specified time (e.g., 4-24 hours). A time-course experiment may be performed to determine the optimal induction time.[25]

-

-

RNA Extraction and Quality Control:

-

Lyse the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., TRIzol method).

-

Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for the target gene (e.g., CYP1A1) and a reference (housekeeping) gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Perform the reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for CYP1A1 and the reference gene for each sample.

-

Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing its expression to the reference gene and relative to the vehicle control.

-

D. Chromatin Immunoprecipitation (ChIP) Assay: Confirming DNA Binding

Authoritative Grounding: ChIP provides definitive evidence that the AHR-ARNT complex, activated by HBDF, physically binds to the XREs of target genes within the native chromatin context of the cell.[26][27] This assay directly links receptor activation to its transcriptional machinery at the DNA level.

Methodology:

-

Cross-linking and Cell Harvest:

-

Treat cultured cells (e.g., HepG2) with HBDF or a vehicle control for a time sufficient to allow nuclear translocation and DNA binding (e.g., 1-2 hours).

-

Add formaldehyde directly to the culture medium (final concentration ~1%) to cross-link proteins to DNA.[28][29]

-

Harvest the cells and lyse them to isolate the nuclei.

-

-

Chromatin Shearing:

-

Immunoprecipitation (IP):

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating the samples at 65°C in the presence of high salt.[28]

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-